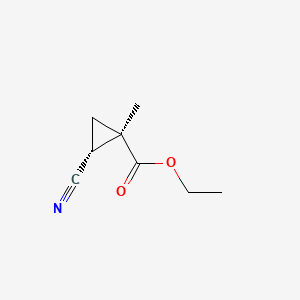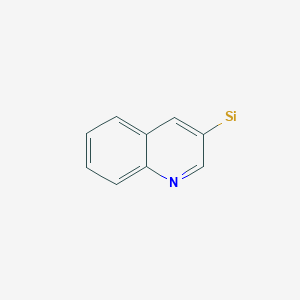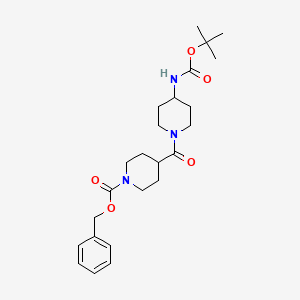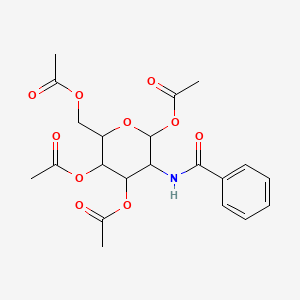
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose is a synthetic derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions and a benzoylamino group at the 2 position of the hexopyranose ring.
Preparation Methods
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose typically involves the acetylation of glucosamine derivatives. One common method includes the use of acetic anhydride and pyridine as reagents to introduce acetyl groups at the specified positions. The benzoylamino group is introduced through a reaction with benzoyl chloride in the presence of a base such as triethylamine .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The acetyl and benzoylamino groups can be substituted with other functional groups using nucleophilic substitution reactions. .
Major products formed from these reactions include deacetylated derivatives, alcohols, and substituted glucosamine analogs.
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involved in carbohydrate metabolism.
Medicine: It has potential therapeutic applications in the treatment of cancer and viral infections due to its ability to inhibit specific enzymes and pathways.
Industry: The compound is used in the production of biodegradable polymers and as a precursor for the synthesis of other bioactive molecules .
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose involves its interaction with specific enzymes and molecular targets. The compound can inhibit glycosidases and glycosyltransferases, enzymes that play crucial roles in carbohydrate metabolism. By binding to the active sites of these enzymes, it prevents the normal substrate from accessing the site, thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose can be compared with other similar compounds such as:
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxyhexopyranose: This compound lacks the benzoylamino group and is used primarily in the synthesis of glycosides.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose: The azido group in this compound makes it useful for click chemistry applications.
1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose: This compound is simpler and is used as an intermediate in various synthetic pathways.
The uniqueness of this compound lies in its benzoylamino group, which imparts specific biochemical properties and potential therapeutic applications .
Properties
CAS No. |
10380-88-8 |
|---|---|
Molecular Formula |
C21H25NO10 |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
(3,4,6-triacetyloxy-5-benzamidooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C21H25NO10/c1-11(23)28-10-16-18(29-12(2)24)19(30-13(3)25)17(21(32-16)31-14(4)26)22-20(27)15-8-6-5-7-9-15/h5-9,16-19,21H,10H2,1-4H3,(H,22,27) |
InChI Key |
YCDLVTWRPTYDJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


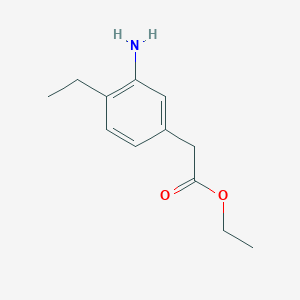
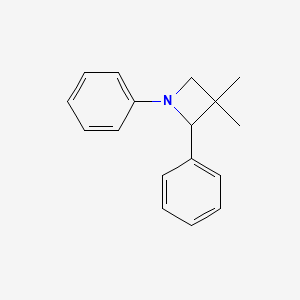
![disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13818840.png)
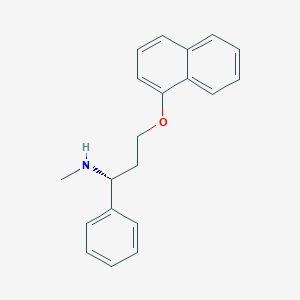
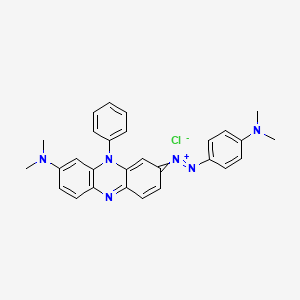
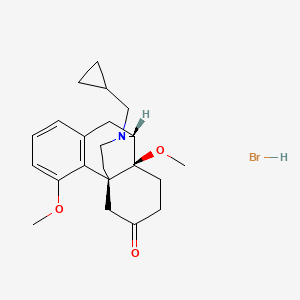
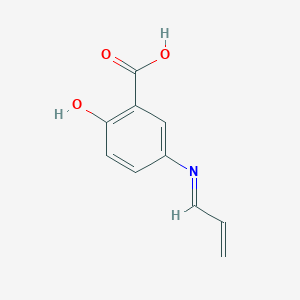
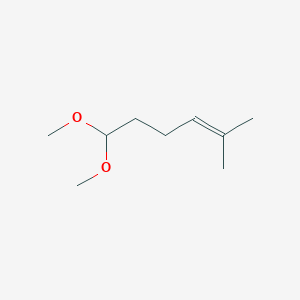
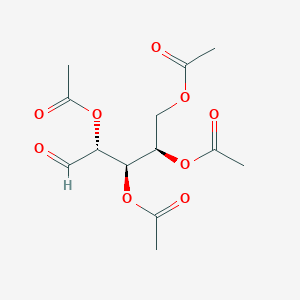
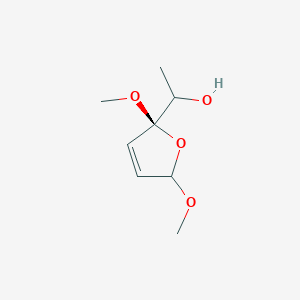
![Methyl 2-[(hydroxyamino)methylideneamino]benzoate](/img/structure/B13818871.png)
